3H-1,2,4-Triazole-3-thione, 5-methyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 5-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of the thione group in its structure enhances its reactivity and potential for forming coordination complexes with metals .
Preparation Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 5-methyl- typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization under reflux conditions using ethanol as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3H-1,2,4-Triazole-3-thione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 5-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 5-methyl- involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes, such as metallo-beta-lactamases, which are responsible for antibiotic resistance in bacteria . The compound’s ability to form stable complexes with metals also contributes to its effectiveness as a catalyst and corrosion inhibitor .
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione, 5-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazole-3-thione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,3,4-Thiadiazole-2-thione: Contains a different ring structure, leading to variations in its chemical and biological properties.
5-Phenyl-1,2,4-triazole-3-thione: The presence of a phenyl group can enhance its lipophilicity and potential for crossing biological membranes. The uniqueness of 3H-1,2,4-Triazole-3-thione, 5-methyl- lies in its specific structure, which allows for versatile reactivity and a broad spectrum of applications in various fields.
Properties
CAS No. |
5803-95-2 |
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Molecular Formula |
C3H3N3S |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
5-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H3 |
InChI Key |
KVZFUSOGIRITMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=N1 |
Origin of Product |
United States |
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